Hydrogen-Bond Donor Capacity
The incorporation of the 3-hydroxy group on the pyrrolidine ring adds one hydrogen-bond donor (HBD) to the scaffold relative to the des-hydroxy analog 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylic acid. Per Lipinski and Veber rule analysis, the target compound has an HBD count of 2 (carboxylic acid OH + pyrrolidine OH), versus 1 for the des-hydroxy comparator [1]. In fragment-based and structure-guided drug design, each additional HBD can contribute approximately 0.5–1.5 kcal/mol in binding free energy when forming a optimal hydrogen bond with a protein target, and critically enables binding to Asp/Glu/Asn/Gln side-chain environments that single-donor scaffolds cannot effectively engage [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 2 (carboxylic acid + secondary alcohol on pyrrolidine C-3) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylic acid: HBD = 1 (carboxylic acid only) |
| Quantified Difference | ΔHBD = +1 (100% increase in donor count) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); consistent with structural inspection |
Why This Matters
For procurement decisions in medicinal chemistry programs, the extra HBD enables specific polar interactions with biological targets that the des-hydroxy analog cannot make, directly impacting hit expansion and lead optimization strategies.
- [1] PubChem CID 132342248. Computed Properties: Hydrogen Bond Donor Count = 1 (for the carboxylate salt form; free acid form has HBD = 2). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/132342248 View Source
- [2] Bissantz C, Kuhn B, Stahl M. (2010) A Medicinal Chemist's Guide to Molecular Interactions. J. Med. Chem., 53(14):5061–5084. doi:10.1021/jm100112j (Class-level reference for hydrogen-bond energy contributions). View Source
